molecular formula C9H7ClN2O B14822939 4-Chloro-5-cyclopropoxypicolinonitrile

4-Chloro-5-cyclopropoxypicolinonitrile

Cat. No.: B14822939
M. Wt: 194.62 g/mol
InChI Key: UKVLXSSJUAPVKE-UHFFFAOYSA-N
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Description

4-Chloro-5-cyclopropoxypicolinonitrile is an organic compound that belongs to the class of picolinonitriles It is characterized by the presence of a chloro group at the fourth position, a cyclopropoxy group at the fifth position, and a nitrile group attached to the picoline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-5-cyclopropoxypicolinonitrile typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of 4-chloro-5-hydroxypicolinonitrile.

    Cyclopropoxylation: The hydroxyl group is then replaced by a cyclopropoxy group using cyclopropyl bromide in the presence of a base such as potassium carbonate.

    Reaction Conditions: The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems can optimize reaction conditions and minimize human error.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-5-cyclopropoxypicolinonitrile can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles such as amines or thiols.

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: The nitrile group can be reduced to an amine group under appropriate conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or primary amines in the presence of a base.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.

Major Products Formed

    Substitution: Products include substituted picolinonitriles with various functional groups.

    Oxidation: Products may include picolinic acids or other oxidized derivatives.

    Reduction: Products include primary amines or other reduced forms.

Scientific Research Applications

4-Chloro-5-cyclopropoxypicolinonitrile has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds.

    Materials Science: It can be used in the development of novel materials with specific properties.

    Biological Studies: The compound is used in studies to understand its biological activity and potential therapeutic effects.

    Industrial Applications: It is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Chloro-5-cyclopropoxypicolinonitrile involves its interaction with specific molecular targets. The chloro and cyclopropoxy groups contribute to its binding affinity and specificity. The nitrile group can participate in hydrogen bonding and other interactions with biological molecules, influencing its activity.

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-5-methoxypicolinonitrile: Similar structure but with a methoxy group instead of a cyclopropoxy group.

    4-Chloro-5-ethoxypicolinonitrile: Similar structure but with an ethoxy group instead of a cyclopropoxy group.

    4-Chloro-5-propoxypicolinonitrile: Similar structure but with a propoxy group instead of a cyclopropoxy group.

Uniqueness

4-Chloro-5-cyclopropoxypicolinonitrile is unique due to the presence of the cyclopropoxy group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and interactions with other molecules, making it valuable for specific applications.

Properties

Molecular Formula

C9H7ClN2O

Molecular Weight

194.62 g/mol

IUPAC Name

4-chloro-5-cyclopropyloxypyridine-2-carbonitrile

InChI

InChI=1S/C9H7ClN2O/c10-8-3-6(4-11)12-5-9(8)13-7-1-2-7/h3,5,7H,1-2H2

InChI Key

UKVLXSSJUAPVKE-UHFFFAOYSA-N

Canonical SMILES

C1CC1OC2=C(C=C(N=C2)C#N)Cl

Origin of Product

United States

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